molecular formula C5H14Cl2N2 B592375 trans-Cyclopentane-1,3-diamine dihydrochloride CAS No. 1799439-22-7

trans-Cyclopentane-1,3-diamine dihydrochloride

Cat. No.: B592375
CAS No.: 1799439-22-7
M. Wt: 173.081
InChI Key: UQEZIVFRVHUPSU-ALUAXPQUSA-N
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Description

Structural Overview and Nomenclature

trans-Cyclopentane-1,3-diamine dihydrochloride exhibits a distinctive molecular architecture characterized by a five-membered cyclopentane ring bearing two primary amino groups in trans-relationship at positions 1 and 3. The International Union of Pure and Applied Chemistry systematic name for the base compound is (1R,3R)-cyclopentane-1,3-diamine, indicating the stereochemical configuration where both amino substituents occupy equatorial positions relative to the ring plane. The compound exists with the Chemical Abstracts Service registry number 1799439-22-7 for the dihydrochloride salt form, distinguishing it from the free base which carries the identifier 573704-66-2.

The structural framework of this molecule demonstrates significant conformational rigidity compared to linear diamines, with the cyclopentane ring adopting an envelope conformation that minimizes steric interactions between the amino groups. The trans-orientation ensures maximum spatial separation between the nitrogen atoms, creating a geometry that is particularly favorable for chelation applications and asymmetric synthesis protocols. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns consistent with the trans-stereochemistry, with specific proton-proton coupling constants that confirm the spatial arrangement of substituents around the ring.

The molecular descriptor analysis indicates an InChI key of ZQWRZCZEOLZBQF-RFZPGFLSSA-N for the trans-isomer, while the simplified molecular-input line-entry system representation is C1CC@HN, clearly delineating the stereochemical centers. This structural information proves essential for computational chemistry applications and database searches, facilitating the identification and characterization of this specific stereoisomer among related compounds.

Property Value Reference
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Chemical Abstracts Service Number 1799439-22-7
International Union of Pure and Applied Chemistry Name (1R,3R)-cyclopentane-1,3-diamine dihydrochloride
InChI Key ZQWRZCZEOLZBQF-RFZPGFLSSA-N
Simplified Molecular-Input Line-Entry System C1CC@HN.Cl.Cl

Historical Context in Organic Chemistry

The development of cyclopentane-1,3-diamine derivatives traces its origins to early investigations in cyclic organic compounds and the exploration of conformationally constrained diamines for specialized applications. Historical literature from the mid-20th century documented initial synthetic approaches to cyclic diamines, with particular emphasis on their potential as ligands in coordination chemistry and as building blocks for polymer synthesis. The trans-isomer specifically gained attention due to its unique stereochemical properties that distinguished it from the more readily accessible cis-counterpart.

Synthetic methodologies for cyclopentane-1,3-diamine systems evolved significantly with advances in asymmetric synthesis and stereoselective reduction techniques. Early preparations relied on multi-step sequences involving cyclopentanone derivatives, typically proceeding through dioxime intermediates that required subsequent reduction under carefully controlled conditions. These classical approaches, while effective, often suffered from low overall yields and limited stereoselectivity, necessitating extensive purification procedures to obtain the desired trans-isomer in acceptable purity.

Recent developments in green chemistry have revolutionized the synthetic landscape for this compound class, with bio-based routes emerging as viable alternatives to traditional petrochemical-derived starting materials. The establishment of sustainable synthetic pathways from hemicellulosic feedstocks represents a paradigm shift in the preparation of cyclic diamines, addressing both environmental concerns and resource utilization efficiency. These modern approaches typically involve the Piancatelli rearrangement of furfuryl alcohol derivatives, followed by isomerization and selective reduction sequences that deliver the target compound with enhanced stereochemical control.

The historical progression of synthetic methods reflects broader trends in organic chemistry, including the increasing emphasis on atom economy, environmental sustainability, and process efficiency. Contemporary research continues to refine these methodologies, with particular focus on developing catalytic systems that can achieve high stereoselectivity while maintaining practical scalability for industrial applications.

Position within Cyclic Diamine Compound Family

This compound occupies a distinctive position within the broader family of cyclic diamines, sharing structural features with related compounds while exhibiting unique properties that stem from its specific ring size and substitution pattern. The cyclic diamine family encompasses a diverse range of structures, from simple piperazine derivatives to complex polycyclic systems, each offering distinct advantages for particular applications.

Comparative analysis with other cyclic diamines reveals several key distinctions that influence the chemical behavior and applications of the cyclopentane derivative. Unlike six-membered cyclohexane-1,3-diamine systems, which exhibit greater conformational flexibility and potential for chair-boat interconversion, the five-membered cyclopentane ring provides a more rigid framework that constrains the spatial orientation of the amino groups. This structural rigidity translates to enhanced selectivity in coordination chemistry applications and more predictable stereochemical outcomes in synthetic transformations.

The relationship between trans-cyclopentane-1,3-diamine and its positional isomers further illustrates the importance of substitution patterns in determining molecular properties. Comparison with the 1,2-diamine derivative reveals significant differences in chelating ability and coordination geometry, with the 1,3-isomer providing a larger bite angle that favors the formation of more stable metal complexes. Similarly, the trans-configuration offers advantages over the cis-isomer in terms of reduced steric hindrance and enhanced accessibility of both amino groups for chemical modification.

Within the context of polymer chemistry, trans-cyclopentane-1,3-diamine contributes unique characteristics to polyamide and polyimide structures, offering improved thermal stability and mechanical properties compared to linear diamine analogs. The incorporation of cyclic diamine units into polymer backbones introduces conformational constraints that can enhance glass transition temperatures and reduce moisture absorption, properties that are particularly valuable in high-performance materials applications.

Compound Class Ring Size Bite Angle (approx.) Conformational Flexibility Applications
Cyclopentane-1,3-diamine 5 90-100° Low Coordination chemistry, polymers
Cyclohexane-1,3-diamine 6 110-120° Moderate Ligand synthesis, catalysis
Cyclopentane-1,2-diamine 5 60-70° Low Asymmetric catalysis
Piperazine 6 180° High Pharmaceuticals, chelation

The synthetic accessibility of trans-cyclopentane-1,3-diamine relative to other cyclic diamines also influences its position within this compound family. Recent advances in bio-based synthesis have made this particular diamine more readily available for research and industrial applications, potentially shifting the balance of usage patterns within the cyclic diamine family. The development of efficient synthetic routes from renewable feedstocks positions this compound as an attractive alternative to petroleum-derived analogs, particularly in applications where sustainability considerations are paramount.

Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZIVFRVHUPSU-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piancatelli Rearrangement of Furfuryl Alcohol

Furfuryl alcohol, a hemicellulose derivative, undergoes a Piancatelli rearrangement in aqueous acidic media (e.g., HCl or H2SO4) to form 4-hydroxycyclopent-2-enone (4-HCP). This step achieves 60–70% yield under optimized conditions (80–90°C, 12–24 h). The reaction mechanism involves a [4π] electrocyclic ring-opening followed by a [4π+2π] cycloaddition, producing the cyclopentenone core.

Isomerization to Cyclopentane-1,3-dione (CPDO)

4-HCP is isomerized to cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst (0.5–1.0 mol%) in toluene at 110°C. This step achieves >95% conversion within 6–8 h. The Shvo catalyst facilitates hydrogen transfer, enabling selective ketonization without over-reduction.

Oxime Formation and Hydrogenation

CPDO is converted to cyclopentane-1,3-dioxime (CPDX) via reaction with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60°C (85–90% yield). Subsequent hydrogenation of CPDX using Pd/C (5 wt%) under H2 (50 bar) in methanol at 80°C yields CPDA. Critical to stereochemical control is the use of a chiral auxiliary or asymmetric hydrogenation conditions, though specific details remain proprietary.

Dihydrochloride Salt Formation

CPDA is treated with concentrated HCl (12 M) in ethanol at 0–5°C to precipitate trans-cyclopentane-1,3-diamine dihydrochloride. The product is isolated via filtration, washed with cold ethanol, and dried under vacuum (yield: 90–95%, purity: >97%).

Table 1: Key Parameters for Bio-Based Synthesis

StepReactants/CatalystsConditionsYield
Piancatelli RearrangementFurfuryl alcohol, HCl80°C, 24 h65%
IsomerizationRu Shvo catalyst110°C, 6 h>95%
Oxime FormationNH2OH·HCl, ethanol/water60°C, 4 h88%
HydrogenationPd/C, H250 bar, 80°C, 12 h90%
Salt FormationHCl, ethanol0°C, 1 h95%

Alternative Synthetic Routes

While the bio-based method dominates recent literature, older approaches remain of academic interest:

Classical Resolution of Racemic Mixtures

Racemic cyclopentane-1,3-diamine may be resolved using chiral acids (e.g., L-tartaric acid) in ethanol. However, this method suffers from low enantiomeric excess (70–80%) and requires multiple recrystallizations.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic diamine in organic solvents. For example, vinyl acetate as an acyl donor in tert-butyl methyl ether achieves 50% conversion with 90% enantioselectivity. This method is less practical for large-scale production due to enzyme cost and moderate yields.

Industrial-Scale Challenges and Solutions

Catalyst Recycling

The Ru Shvo catalyst in the isomerization step is recoverable via aqueous/organic phase separation, retaining >90% activity over five cycles.

Purification Protocols

Final product purity (>97%) is achieved through:

  • Recrystallization : Ethanol/water (3:1 v/v) at −20°C.

  • Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with NH4OH/MeOH .

Chemical Reactions Analysis

Types of Reactions: trans-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .

Comparison with Similar Compounds

Cis-Isomer: cis-Cyclopentane-1,3-diamine Dihydrochloride

  • CAS : 63486-45-3; Molecular Formula : C₅H₁₄Cl₂N₂; MW : 173.08 g/mol .
  • Key Differences :
    • The cis-isomer exhibits a spatial arrangement where both amine groups occupy the same face of the cyclopentane ring. This reduces steric hindrance but limits stereoselectivity in reactions compared to the trans-isomer .
    • Similarity score: 0.88 (based on structural and functional group alignment) .

Positional Isomer: trans-Cyclopentane-1,2-diamine Dihydrochloride

  • CAS : 39245-79-9; Molecular Formula : C₅H₁₄Cl₂N₂; MW : 173.08 g/mol .
  • Key Differences :
    • The 1,2-diamine configuration shortens the distance between amine groups, altering chelation properties and reactivity in metal-catalyzed reactions .
    • Similarity score: 0.82 .

Adamantane Derivative: Adamantane-1,3-diamine Dihydrochloride

  • CAS : 26562-81-2; Molecular Formula : C₁₀H₂₀Cl₂N₂; MW : 239.19 g/mol .
  • Key Differences :
    • The adamantane core introduces extreme rigidity and hydrophobicity, enhancing thermal stability but reducing solubility in polar solvents .
    • Applications: Used in high-temperature catalysis and rigid scaffold design.
    • Similarity score: 0.83 .

Linear Diamine: Propane-1,3-diamine Dihydrochloride

  • CAS : 10517-44-9; Molecular Formula : C₃H₁₂Cl₂N₂; MW : 158.05 g/mol .
  • Key Differences :
    • The linear structure lacks stereochemical constraints, making it less suitable for asymmetric synthesis.
    • Higher flexibility improves solubility in aqueous systems.
    • Similarity score: 0.89 .

Bicyclic Derivatives: Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride

  • CAS : 147927-61-5; Molecular Formula : C₅H₁₂Cl₂N₂; MW : 179.08 g/mol .
  • Key Differences :
    • The bicyclo[1.1.1]pentane scaffold introduces unique strain and compact geometry, useful for bioisosteric replacements in drug design .
    • Lower molecular weight but higher synthetic complexity compared to cyclopentane analogs.

Comparative Data Table

Compound CAS Number Molecular Formula MW (g/mol) Similarity Score Key Distinguishing Feature
trans-Cyclopentane-1,3-diamine·2HCl 1799439-22-7 C₅H₁₄Cl₂N₂ 173.08 1.00 (Reference) Trans-1,3 configuration; chiral rigidity
cis-Cyclopentane-1,3-diamine·2HCl 63486-45-3 C₅H₁₄Cl₂N₂ 173.08 0.88 Cis-1,3 configuration
Adamantane-1,3-diamine·2HCl 26562-81-2 C₁₀H₂₀Cl₂N₂ 239.19 0.83 Adamantane core; hydrophobic
Propane-1,3-diamine·2HCl 10517-44-9 C₃H₁₂Cl₂N₂ 158.05 0.89 Linear structure; high flexibility
Bicyclo[1.1.1]pentane-1,3-diamine·2HCl 147927-61-5 C₅H₁₂Cl₂N₂ 179.08 N/A High ring strain; bioisosteric applications

Biological Activity

trans-Cyclopentane-1,3-diamine dihydrochloride is a cyclic diamine compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C5_5H14_{14}Cl2_2N2_2
  • Molecular Weight : 173.08 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating enzymatic functions. This interaction profile suggests potential roles in:

  • Enzyme Inhibition : Particularly as a scaffold for designing inhibitors.
  • Receptor Modulation : Its structure allows it to act on multiple receptor types.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor cell growth.
  • Pharmacological Applications : It has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that trans-Cyclopentane-1,3-diamine derivatives exhibited significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .
  • Enzyme Interaction Studies :
    • Research revealed that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs .
  • Drug Development Applications :
    • The compound has been utilized as a building block in the synthesis of chiral ligands and receptors for drug development, showcasing its versatility in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits growth in cancer cell lines
Enzyme InhibitionInteracts with cytochrome P450 enzymes
Receptor ModulationPotential modulator for neurotransmitter receptors
Drug DeliveryCapable of crossing cell membranes

Synthesis and Applications

This compound is synthesized through various methods emphasizing the importance of stereochemistry. It serves as a critical intermediate in the production of biologically active compounds and chiral ligands used in pharmaceuticals.

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